molecular formula C22H20ClNO3S2 B3920067 (5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3920067
M. Wt: 446.0 g/mol
InChI Key: PJLWIOJMHAQWLI-XSFVSMFZSA-N
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Description

(5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated benzylidene group, and a prop-2-en-1-yl substituted phenoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Substitution Reaction: The thiazolidinone intermediate is then reacted with a chlorinated benzaldehyde derivative under basic conditions to introduce the benzylidene group.

    Etherification: The final step involves the etherification of the benzylidene intermediate with a prop-2-en-1-yl substituted phenoxyethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: This compound itself.

    This compound analogs: Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone ring, a chlorinated benzylidene group, and a prop-2-en-1-yl substituted phenoxyethoxy moiety. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(5E)-5-[[5-chloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3S2/c1-3-6-15-7-4-5-8-18(15)26-11-12-27-19-10-9-17(23)13-16(19)14-20-21(25)24(2)22(28)29-20/h3-5,7-10,13-14H,1,6,11-12H2,2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLWIOJMHAQWLI-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=CC=CC=C3CC=C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)OCCOC3=CC=CC=C3CC=C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5E)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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